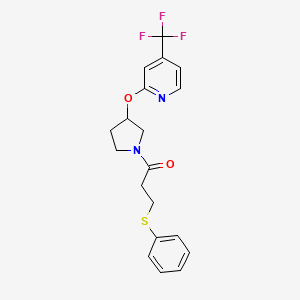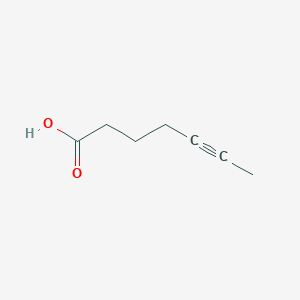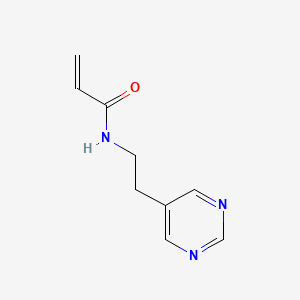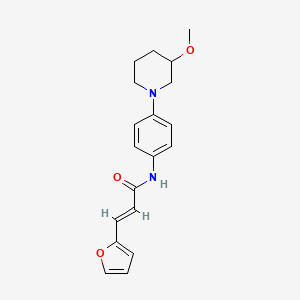![molecular formula C11H11NO3 B2630199 N-([2,2'-bifuran]-5-ylmethyl)acetamide CAS No. 2034489-65-9](/img/structure/B2630199.png)
N-([2,2'-bifuran]-5-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([2,2’-bifuran]-5-ylmethyl)acetamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a bifuran ring system, which is a structural motif consisting of two furan rings connected by a single bond, and an acetamide group.
Mécanisme D'action
Target of Action
Similar compounds such as acetamide have been found to interact with proteins like the aliphatic amidase expression-regulating protein
Mode of Action
It’s known that amides, a class of compounds to which n-([2,2’-bifuran]-5-ylmethyl)acetamide belongs, can form hydrogen bonds with their targets, which could lead to changes in the target’s function
Biochemical Pathways
The biochemical pathways affected by N-([2,2’-bifuran]-5-ylmethyl)acetamide are currently unknown . Given the structural similarity to other amides, it’s plausible that N-([2,2’-bifuran]-5-ylmethyl)acetamide could influence pathways involving amide metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)acetamide typically involves the reaction of 2,2’-bifuran-5-carboxylic acid with an appropriate amine under mild synthetic conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the reaction conditions are optimized to achieve high yields .
Industrial Production Methods
While specific industrial production methods for N-([2,2’-bifuran]-5-ylmethyl)acetamide are not well-documented, the general principles of amide synthesis can be applied. Industrial production would likely involve large-scale reactions using similar coupling reagents and optimized conditions to ensure high efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan rings can yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-([2,2’-bifuran]-5-ylmethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide: A simpler analog with a single acetamide group.
N,N-Dimethylacetamide (DMA): A related compound with two methyl groups attached to the nitrogen atom.
Furan-2-carboxamide: A compound with a single furan ring and an amide group.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)acetamide is unique due to its bifuran ring system, which provides additional sites for chemical modification and potential interactions with biological targets. This structural feature distinguishes it from simpler analogs like acetamide and DMA, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)12-7-9-4-5-11(15-9)10-3-2-6-14-10/h2-6H,7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYFAYXSRVYDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(O1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2630119.png)

![3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2630122.png)


![6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2630128.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2630129.png)



![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B2630135.png)

![N'-benzyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2630138.png)
